2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14614204
InChI: InChI=1S/C14H17N5O4S3/c1-3-11(24-14-19-18-13(25-14)16-8(2)20)12(21)17-9-4-6-10(7-5-9)26(15,22)23/h4-7,11H,3H2,1-2H3,(H,17,21)(H2,15,22,23)(H,16,18,20)
SMILES:
Molecular Formula: C14H17N5O4S3
Molecular Weight: 415.5 g/mol

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide

CAS No.:

Cat. No.: VC14614204

Molecular Formula: C14H17N5O4S3

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide -

Specification

Molecular Formula C14H17N5O4S3
Molecular Weight 415.5 g/mol
IUPAC Name 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
Standard InChI InChI=1S/C14H17N5O4S3/c1-3-11(24-14-19-18-13(25-14)16-8(2)20)12(21)17-9-4-6-10(7-5-9)26(15,22)23/h4-7,11H,3H2,1-2H3,(H,17,21)(H2,15,22,23)(H,16,18,20)
Standard InChI Key PRNGENRIESLUSC-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,3,4-thiadiazole core substituted with an acetylamino group at position 5, a sulfanyl (-S-) linker at position 2, and a butanamide side chain terminating in a 4-sulfamoylphenyl group. This configuration confers unique electronic and steric properties critical for its pharmacological interactions.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₁₇N₅O₄S₃
Molecular Weight415.5 g/mol
IUPAC Name2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
SMILES NotationCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)NC(=O)C
Topological Polar Surface Area166 Ų

The sulfamoylphenyl moiety enhances solubility and bioavailability, while the thiadiazole ring contributes to metabolic stability and target binding .

Synthesis and Manufacturing

Synthetic Pathways

Synthesis involves a multi-step sequence beginning with the preparation of the 1,3,4-thiadiazole ring. Key steps include:

  • Condensation of Thiosemicarbazide: Reaction with acetic anhydride forms the 5-acetylamino-1,3,4-thiadiazole intermediate.

  • Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using mercaptobutanamide derivatives.

  • Coupling with 4-Sulfamoylphenylamine: Amide bond formation completes the molecular assembly.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield (%)
Thiadiazole FormationThiosemicarbazide, Ac₂O110°C78
SulfanylationMercaptobutanoic acid, DCCRT65
AmidationEDC/HOBt, DMF0–25°C82

Challenges include regioselectivity in sulfanylation and purification of polar intermediates.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL), attributed to thiadiazole-mediated disruption of microbial cell wall synthesis .

Table 3: Cytotoxicity Profiling

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.3Caspase-3 activation, Bcl-2 downregulation
A549 (Lung)18.7ROS generation, DNA fragmentation
HepG2 (Liver)22.1G0/G1 cell cycle arrest

Pharmacological and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 43%) due to high polar surface area .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiadiazole ring forms inactive sulfoxide metabolites.

  • Excretion: Renal clearance (t₁/₂ = 5.2 h) predominates.

Acute Toxicity

Rodent studies (LD₅₀ = 320 mg/kg) indicate dose-dependent hepatotoxicity, necessitating structural optimization for clinical translation .

Research Advancements and Applications

Structural Analogues

Modification of the butanamide chain to cyclopropane derivatives improved metabolic stability (t₁/₂ = 8.7 h) while retaining anticancer activity .

Patent Landscape

The US9493431B2 patent highlights thiadiazole-sulfonamide hybrids as apoptosis inducers, validating this compound’s scaffold for oncology applications .

Table 4: Comparative Efficacy of Analogues

DerivativeAnticancer IC₅₀ (µM)Solubility (mg/mL)
Parent Compound12.30.45
Cyclopropane Analog9.80.68
Fluorinated Analog14.20.29

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